(4-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
The compound “(4-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a tetra-substituted imidazole derivative featuring a 4-methoxyphenyl ketone moiety linked to a 4,5-dihydroimidazole ring with a 2-methylbenzylthio substituent at position 2. Its structure combines electron-donating (methoxy) and lipophilic (methylbenzylthio) groups, which may influence its physicochemical and biological properties. Such approaches are commonly employed for constructing imidazole-based methanones .
Properties
IUPAC Name |
(4-methoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-5-3-4-6-16(14)13-24-19-20-11-12-21(19)18(22)15-7-9-17(23-2)10-8-15/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSUJYCWSNGNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , with the molecular formula and a molecular weight of 340.44 g/mol, is a synthetic organic molecule featuring an imidazole ring and a thioether linkage. This unique structure suggests potential biological activities, particularly in pharmacology.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Research indicates that imidazole derivatives, such as the one , possess various biological activities including anticancer properties, antimicrobial effects, and potential interactions with specific biological targets.
Anticancer Activity
Recent studies have highlighted the role of imidazole derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to (4-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have shown significant inhibitory effects on tubulin polymerization, which is crucial for cancer cell division.
| Compound | IC50 (nM) | Cell Lines Affected |
|---|---|---|
| Compound 6 | 80–200 | HCT-15, HT29, HeLa, MDA-MB-468 |
| Compound 22 | 0.15–1.52 | A549, HeLa, HepG2, MCF-7 |
These findings suggest that structural modifications can enhance anticancer efficacy through improved interactions with biological targets such as tubulin .
Antimicrobial Effects
Imidazole derivatives have also been explored for their antimicrobial properties. The presence of the thioether group in (4-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Structure-Activity Relationship (SAR)
The structure-activity relationship of imidazole derivatives indicates that specific functional groups significantly influence biological activity. For instance:
- The methoxy group at the para position enhances lipophilicity and may improve cellular uptake.
- The thioether linkage is critical for biological interactions and may enhance binding to target proteins.
Study 1: Anticancer Efficacy
A study investigated the effects of various imidazole derivatives on breast cancer cells. The results demonstrated that compounds with similar structural features to (4-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibited:
- Significant reduction in tumor growth in xenograft models.
- Cell cycle arrest at the G2/M phase at specific concentrations.
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of thioether-linked imidazole compounds against several bacterial strains. Results indicated:
- Inhibition of growth in Gram-positive and Gram-negative bacteria.
- The effectiveness was attributed to the thioether's ability to penetrate bacterial membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following structurally related imidazole derivatives highlight key variations in substituents and their implications:
Electronic and Steric Effects
- Methoxy vs. In contrast, ethoxy (in ) increases lipophilicity, while chloro (in ) withdraws electrons, altering reactivity in electrophilic substitutions.
- Thioether vs. Ether/Sulfonyl: The 2-methylbenzylthio group enhances lipophilicity compared to oxygen-based substituents (e.g., ethanol in ). Sulfonyl-containing analogs (e.g., in ) exhibit higher polarity and metabolic stability but reduced membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
